molecular formula C9H13NO B2735580 (1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one CAS No. 1335031-53-2

(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one

Cat. No.: B2735580
CAS No.: 1335031-53-2
M. Wt: 151.209
InChI Key: XXGOAOFWGUZOGA-VFYBFDEHSA-N
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Description

(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one is a chiral, olefinic beta-lactam compound of high interest in advanced organic synthesis and medicinal chemistry research . This specialized bicyclic structure, with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, serves as a versatile and valuable synthetic building block . Its structure incorporates a reactive beta-lactam ring (azetidin-2-one) fused to an unsaturated bicyclic framework, which can be leveraged for further chemical elaboration, particularly through reactions targeting the olefinic double bond . The compound is characterized by its appearance as a colorless solid and solubility in common organic solvents such as chloroform and DMSO, facilitating its handling in laboratory settings . As a beta-lactam, it belongs to a renowned class of molecules best known for their biological activity, forming the core structure of penicillin and cephalosporin antibiotics. This makes it a crucial intermediate for researchers investigating new pharmacologically active agents, novel antibiotic scaffolds, and fundamental chemical transformations . The compound is provided with a purity of 97% or higher, with its identity confirmed by 1H NMR spectroscopy (500 MHz, d6-DMSO) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use, as the compound may have potential health effects and carries the R-phrase 36/37/38 .

Properties

IUPAC Name

(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h4,6-8H,1-3,5H2,(H,10,11)/b6-4-/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGOAOFWGUZOGA-VFYBFDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C=CC1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](/C=C\C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Enzymatic Resolution Efficiency
Substrate Enzyme Reaction Type E Value Yield (%) ee (%) Reference
(±)-3 (unactivated) CAL-B Hydrolysis >200 48 ≥99
(±)-4 (activated) PSIM Acylation 114 47 98
(±)-6 (regioisomer) CAL-B Hydrolysis >200 45 >99
Table 2: Physicochemical Properties
Compound [α]D (c, solvent) Melting Point (°C) Reference
(1S,8R)-3 −140.6 (c = 0.5; EtOH) 151–153
(1R,2S)-9·HCl −17 (c = 0.35; H2O) 264–265
(1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one −18 (c = 0.5; CHCl3) 103–106

Biological Activity

(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one is a bicyclic compound of significant interest due to its biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. This article summarizes the current understanding of its biological properties, synthesis, and implications for future research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₉H₁₃NO
  • Molar Mass : 151.21 g/mol
  • CAS Number : 1335031-53-2

The structure features a unique bicyclic framework that contributes to its biological activity, specifically its interaction with neurotransmitter systems.

Neurotoxicity

Research indicates that this compound is structurally related to anatoxin-a, a potent neurotoxin produced by cyanobacteria. Anatoxin-a and its analogs exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), leading to competitive inhibition of neurotransmitter binding. Studies have shown that these compounds can significantly affect synaptic transmission by blocking acetylcholine receptor sites, resulting in neurotoxic effects.

In a study examining the binding affinities of various neurotoxins, this compound demonstrated a Ki value comparable to that of anatoxin-a, indicating its potential as a neurotoxic agent .

The mechanism through which this compound exerts its effects involves:

  • Competitive Inhibition : It competes with acetylcholine for binding sites on nAChRs.
  • Neurotransmitter Release Modulation : Alters the release and action of neurotransmitters at synaptic junctions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions and functional group modifications. Notably, microwave-mediated reactions have been utilized to construct the azabicyclic framework efficiently .

Case Studies

  • Anatoxin-a Synthesis : A study detailed the synthesis of both natural and unnatural enantiomers of anatoxin-a from this compound as a key intermediate . This highlights the compound's relevance in developing neurotoxic agents for research purposes.
  • Binding Affinity Studies : Experiments conducted on post-synaptic membranes demonstrated that this compound inhibits radiolabeled bungarotoxin binding to nAChRs with a concentration-dependent effect . This reinforces its role as a competitive antagonist at these receptor sites.

Research Findings Overview

StudyFindingsImplications
Fülöp et al., 2007Synthesis and characterization of enantiomersPotential applications in neurotoxin research
Applied and Environmental Microbiology, 2011High affinity for nAChRsInsights into neurotoxic mechanisms
Neurotoxin Binding StudiesCompetitive inhibition observedRelevance in pharmacological studies

Q & A

What are the key challenges in synthesizing (1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one, and how can they be methodologically addressed?

Level: Advanced
Answer:
Synthesis of this bicyclic amine involves challenges such as stereochemical control, ring strain, and regioselectivity. Evidence from analogous compounds (e.g., anatoxin-a derivatives) highlights that transannular cyclizations and ring-closure strategies are critical but often yield diastereomeric mixtures . For example, electrophilic transannular cyclizations of unsaturated macrocycles can lead to fused bicyclic structures, but optimization of reaction conditions (e.g., temperature, catalysts) is required to minimize side products . Advanced techniques like chiral chromatography or asymmetric catalysis should be employed to resolve stereochemical inconsistencies. Computational modeling (DFT calculations) can predict transition states to guide regioselective outcomes .

How can researchers design experiments to evaluate the biological activity of this compound, considering its structural complexity?

Level: Basic
Answer:
Initial bioactivity studies should focus on in vitro assays targeting receptors or enzymes where bicyclic amines are known modulators (e.g., neurotransmitter receptors) . Key steps include:

  • Target Selection: Prioritize biological targets based on structural analogs (e.g., anatoxin-a’s interaction with nicotinic acetylcholine receptors) .
  • Assay Design: Use competitive binding assays with radiolabeled ligands or fluorescence-based enzymatic inhibition tests.
  • Controls: Include structurally related compounds to isolate the impact of the bicyclic scaffold .
    Dose-response curves and molecular docking simulations can further validate specificity .

What analytical techniques are most effective for characterizing the stereochemistry of this compound?

Level: Advanced
Answer:
Stereochemical elucidation requires a combination of:

  • X-ray Crystallography: Definitive for absolute configuration, as demonstrated in studies of similar azabicyclo compounds .
  • NMR Spectroscopy: NOESY/ROESY experiments to confirm spatial relationships between protons, particularly around the Z-configured double bond at position 6 .
  • Chiral HPLC: To separate enantiomers or diastereomers, with mobile phase optimization (e.g., hexane/isopropanol with chiral additives) .
    Comparative analysis with known standards is critical for validation .

How should researchers address contradictions in reported synthetic yields or bioactivity data for this compound?

Level: Advanced
Answer:
Data discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or biological assay protocols. To resolve these:

  • Reproducibility Checks: Replicate experiments using strictly controlled conditions (e.g., inert atmosphere for air-sensitive intermediates) .
  • Meta-Analysis: Compare datasets across studies to identify outliers. For example, yields for similar bicyclic amines range from 15% to 65% depending on macrocycle pre-organization .
  • Statistical Validation: Apply ANOVA or t-tests to assess significance of bioactivity differences between batches .

What are the best practices for designing a research proposal on this compound’s structure-activity relationships (SAR)?

Level: Basic
Answer:
A robust SAR study should:

  • Define Variables: Systematically modify substituents (e.g., benzyl groups at position 9) while retaining the bicyclic core .
  • Prioritize Assays: Use high-throughput screening (HTS) to evaluate affinity/efficacy across multiple targets.
  • Leverage Computational Tools: Molecular dynamics simulations to predict binding modes and guide synthetic priorities .
    Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to secure funding and ethical approval .

What methodological considerations are critical for scaling up the synthesis of this compound without compromising stereochemical purity?

Level: Advanced
Answer:
Scale-up challenges include heat dissipation, mixing efficiency, and catalyst recovery. Strategies include:

  • Flow Chemistry: Enhances control over exothermic reactions and improves reproducibility .
  • Heterogeneous Catalysis: Use immobilized chiral catalysts to simplify purification and reuse materials.
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
    Document deviations rigorously to refine protocols .

How can researchers integrate environmental fate studies into the development of this compound?

Level: Advanced
Answer:
Environmental impact assessments should follow frameworks like those in Project INCHEMBIOL :

  • Abiotic Studies: Measure hydrolysis/photolysis rates under varying pH and light conditions.
  • Biotic Studies: Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity.
  • Degradation Pathways: LC-MS/MS to identify metabolites in simulated ecosystems.
    Data should inform green chemistry principles (e.g., solvent selection) to minimize ecological risks .

What are the gaps in current literature on this compound, and how can future studies address them?

Level: Basic
Answer:
Identified gaps include:

  • Pharmacokinetic Data: Limited absorption/distribution studies. Use radiolabeled analogs for in vivo tracking .
  • Mechanistic Depth: Elucidate whether bioactivity derives from direct target binding or allosteric modulation.
  • Synthetic Diversity: Few analogs explore modifications at position 10 (ketone group).
    Future work should prioritize collaborative, interdisciplinary approaches to bridge these gaps .

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